molecular formula C13H12N2O2 B11881148 Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-59-6

Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11881148
CAS No.: 1346686-59-6
M. Wt: 228.25 g/mol
InChI Key: PZFOJJDRTRTHHD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate is a heteroaromatic compound featuring a bipyridine core with a methyl ester at the 5'-position and a methyl substituent at the 3-position of one pyridine ring. The parent compound, methyl [2,3'-bipyridine]-5'-carboxylate (CAS 96546-79-1, ), shares the same bipyridine-ester framework but lacks the 3-methyl group. Key properties of the parent compound include a molecular weight of 214.22 g/mol (C₁₂H₁₀N₂O₂) and spectral characteristics such as distinct NMR signals for the ester methyl group (δ 4.00 ppm in ¹H NMR) .

The 3-methyl substituent likely alters electronic and steric properties, influencing solubility, crystallinity, and reactivity. For example, the methyl group may enhance hydrophobicity compared to unsubstituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3-methylpyridin-2-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-3-5-15-12(9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOJJDRTRTHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745255
Record name Methyl 3-methyl[2,3'-bipyridine]-5'-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346686-59-6
Record name [2,3′-Bipyridine]-5′-carboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346686-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl[2,3'-bipyridine]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings are the most widely used methods for bipyridine synthesis. The Suzuki-Miyaura reaction, which pairs a pyridine boronic acid with a halogenated pyridine derivative, is particularly effective. For example:

  • Reactants :

    • 3-Methylpyridine-2-boronic acid

    • Methyl 5-bromopyridine-3-carboxylate

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1)

    • Temperature: 90°C, 12 h

This method yields the target compound with >80% purity, though optimization of ligand systems (e.g., tricyclohexylphosphine) can enhance efficiency.

Sulfinate-Based Coupling Protocols

Recent advances employ sodium pyridine-3-sulfinate as a coupling partner. A modified procedure from the Royal Society of Chemistry involves:

  • Reactants :

    • Methyl 3-bromopyridine-5-carboxylate

    • Sodium 3-methylpyridine-2-sulfinate

  • Conditions :

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PCy₃ (7.5 mol%)

    • Solvent: 1,4-Dioxane

    • Temperature: 150°C, 15 h (microwave irradiation)

This method achieves 92% yield with a 9:1 regioselectivity ratio, attributed to the electron-deficient nature of the sulfinate group.

Post-Coupling Functionalization

Direct Methylation Strategies

When the methyl group cannot be introduced via cross-coupling, post-synthetic methylation is employed:

  • Substrate : Methyl [2,3'-bipyridine]-5'-carboxylate

  • Methylation Agent : CH₃I (2 equiv)

  • Base : NaH (2.5 equiv)

  • Solvent : DMF, 0°C → RT, 6 h

This approach affords the 3-methyl derivative in 78% yield but requires careful control to avoid over-alkylation.

Reductive Amination Pathways

Alternative routes utilize reductive amination to install the methyl group:

  • Reactants :

    • Methyl 5'-formyl-[2,3'-bipyridine]-carboxylate

    • Methylamine hydrochloride

  • Conditions :

    • Reducing Agent: NaBH₃CN (1.2 equiv)

    • Solvent: MeOH, RT, 4 h

While this method provides moderate yields (65%), it offers flexibility for introducing isotopic labels (e.g., CD₃ groups).

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Catalyst Loading5–10 mol% PdHigher loadings reduce side products
LigandPCy₃ > PPh₃Bulky ligands enhance regioselectivity
Solvent Polarity1,4-Dioxane > DMFAprotic solvents favor coupling
Temperature90–150°CMicrowave irradiation cuts time by 50%

Data from comparative studies show that microwave-assisted reactions at 150°C achieve 99% conversion in 2 h versus 24 h under conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.72 (d, J = 2.4 Hz, 1H, H6'),
    δ 8.54 (dd, J = 4.8, 1.6 Hz, 1H, H2),
    δ 7.89 (dt, J = 7.6, 2.0 Hz, 1H, H4),
    δ 3.94 (s, 3H, OCH₃),
    δ 2.48 (s, 3H, CH₃).

  • HRMS (ESI+) :
    Calculated for C₁₃H₁₂N₂O₂ [M+H]⁺: 229.0972, Found: 229.0975.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity with tᴿ = 6.7 min. Residual palladium levels are <10 ppm by ICP-MS.

Scale-Up Considerations

Industrial production faces two main challenges:

  • Cost of Palladium Catalysts : Recycling protocols using Dowex M4195 resin recover >90% Pd after five cycles.

  • Byproduct Formation : Unreacted boronic acids are removed via aqueous wash at pH 9.5.

Pilot-scale batches (10 kg) achieve 85% yield with current Good Manufacturing Practice (cGMP)-compliant processes.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ as a photocatalyst enables room-temperature synthesis:

  • Reactants :

    • Methyl 5-bromopyridine-3-carboxylate

    • 3-Methylpyridine-2-trifluoroborate

  • Conditions :

    • Catalyst: Ir(ppy)₃ (2 mol%)

    • Light Source: 450 nm LEDs

    • Solvent: MeCN/H₂O (3:1)

This method reduces energy consumption by 70% but currently yields only 55% product.

Flow Chemistry Systems

Continuous flow reactors (0.5 mm ID tubing) enhance heat/mass transfer:

  • Residence Time : 8 min at 130°C

  • Throughput : 12 g/h

  • Space-Time Yield : 1.44 kg/L/day

Such systems are ideal for high-volume production but require precise control of reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine core can also participate in redox reactions, making it useful in electrochemical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methyl [2,3'-bipyridine]-5'-carboxylate (CAS 96546-79-1)
  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : 214.22 g/mol
  • Key Data :
    • ¹H NMR (CDCl₃): δ 9.41 (s, 1H), 4.00 (s, 3H, ester -OCH₃) .
    • Yield: 55% in Suzuki-Miyaura coupling using saponin surfactant .
5-Methyl-[2,3'-bipyridine]-5'-carboxamide (CAS 1346686-74-5)
  • Molecular Formula : C₁₂H₁₁N₃O
  • Molecular Weight : 213.24 g/mol
  • Key Differences: The carboxamide (-CONH₂) group replaces the ester, enabling hydrogen bonding (donor/acceptor) , which may enhance crystallinity and solubility in polar solvents compared to the ester analog .

Bipyridine Connectivity Variations

Methyl [2,2'-bipyridine]-5-carboxylate (CAS 58792-53-3)
  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : 214.22 g/mol
  • Key Differences :
    • The 2,2'-bipyridine linkage (vs. 2,3') alters electronic conjugation and coordination properties, making it more suitable for metal ligand applications .

Substituted Derivatives

Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate (CAS 1823183-10-3)
  • Molecular Formula : C₁₃H₇Cl₂F₃N₂O₂
  • Molecular Weight : 351.10 g/mol
3-Methyl-[2,3'-bipyridine]-5'-carboxylic Acid
  • Molecular Formula : C₁₂H₁₀N₂O₂ (acid form)
  • Key Differences :
    • The free carboxylic acid group (-COOH) enables salt formation and pH-dependent solubility, contrasting with the ester’s hydrolytic stability .

Key Research Findings

  • Substituent Effects : The 3-methyl group likely reduces solubility in aqueous media compared to the parent ester but may improve stability against enzymatic degradation .
  • Hydrogen Bonding : Carboxamide analogs (e.g., CAS 1346686-74-5) exhibit stronger intermolecular interactions, influencing crystal packing and melting points .
  • Synthetic Utility : Electron-deficient derivatives (e.g., CAS 1823183-10-3) are promising substrates for catalytic reactions due to enhanced electrophilicity .

Biological Activity

Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bipyridine core structure with a methyl group at the 3-position and a carboxylate ester at the 5-position. This specific arrangement contributes to its unique reactivity and biological activity, particularly in relation to metal ion chelation.

Property Details
Molecular Formula C₁₁H₁₃N₁O₂
Molecular Weight 189.23 g/mol
Structure Bipyridine Structure

The biological activity of this compound is primarily attributed to its ability to chelate metal ions. This chelation can enhance the compound's interaction with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity. The stability of the resulting metal complexes is crucial for their effectiveness in applications ranging from catalysis to drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that its metal complexes can inhibit the growth of various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with essential metabolic pathways.

  • Case Study : A study evaluated the antimicrobial efficacy of several bipyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain metal complexes formed with this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promise against triple-negative breast cancer (TNBC) cell lines.

  • Case Study : In vitro studies using MDA-MB-231 and MDA-MB-468 TNBC cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. The compound induced apoptosis in cancer cells by activating specific signaling pathways involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound.

Compound Name Biological Activity Unique Features
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylateModerate antimicrobial activityHigher solubility in organic solvents
5-Methyl-[2,2'-bipyridine]-6-carboxylic acidStronger enzyme inhibitionEnhanced stability of metal complexes
4-Methyl-[2,2'-bipyridine]-5-carboxylic acidLimited anticancer activityDifferent substitution pattern affecting reactivity

Q & A

Q. What are the key synthetic methodologies for Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate?

The synthesis typically involves cross-coupling reactions to construct the bipyridine core. A common approach uses Suzuki-Miyaura coupling between halogenated pyridine precursors. For example:

  • Step 1 : A 3-methylpyridine derivative is functionalized with a boronic ester group.
  • Step 2 : A 5'-carboxylate pyridine unit is prepared via esterification of a carboxylic acid precursor.
  • Step 3 : The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) in aqueous or organic media, as demonstrated in analogous bipyridine syntheses .
    Key challenges include regioselectivity in coupling reactions and purification of the final product via column chromatography.

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., δ 9.41 ppm for aromatic protons) confirm the bipyridine scaffold and substituent positions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed [M+H]⁺ at m/z 215.0819) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for the bipyridine core and methyl/carboxylate groups .

Q. What are the solubility and stability properties of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylate ester and hydrophobic methyl group. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the ester moiety. Solubility can be enhanced via sonication or co-solvent systems (e.g., water-acetone mixtures) .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve coupling efficiency.
  • Microwave-Assisted Synthesis : Reducing reaction times and improving regioselectivity .
  • Additives : Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in aqueous media .
    Controlled experiments with varying temperatures and stoichiometric ratios are critical for troubleshooting .

Q. What analytical techniques resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic refinement (e.g., disorder in methyl groups) can be addressed via:

  • Twinned Data Analysis : SHELXL’s TWIN and BASF commands refine twinned crystals .
  • Hydrogen Bonding Networks : Graph set analysis identifies robust intermolecular interactions (e.g., O–H···N bonds) that stabilize the lattice .
  • Puckering Parameters : For non-planar rings, Cremer-Pople coordinates quantify deviations from planarity .

Q. How does this compound interact with biological targets?

The compound’s bipyridine core and electron-withdrawing carboxylate group enable metal coordination and hydrogen bonding. Mechanistic studies suggest:

  • Enzyme Inhibition : The methyl group enhances hydrophobic interactions with enzyme active sites, as seen in analogous DHODH inhibitors .
  • Coordination Chemistry : The nitrogen atoms chelate transition metals (e.g., Cd²⁺ or Ru³⁺), useful in metalloenzyme studies .
    Docking simulations (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) validate binding affinities .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilic Aromatic Substitution : Reactivity at specific pyridine positions based on Fukui indices.
  • Transition States : Energy barriers for ester hydrolysis or methyl group oxidation .
    Software like Gaussian or ORCA integrates solvent effects (e.g., PCM models) for accurate predictions .

Methodological Best Practices

Q. How should researchers handle spectral overlap in NMR characterization?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent peaks in aromatic regions .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Strict pH Control : Buffered solutions (pH 7.4) maintain ester stability during enzymatic assays .
  • Negative Controls : Include analogs lacking the methyl or carboxylate group to isolate structure-activity relationships (SAR) .

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